molecular formula C24H21N3O3 B15008711 2-Amino-4-(1,3-benzodioxol-5-yl)-1-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(1,3-benzodioxol-5-yl)-1-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B15008711
M. Wt: 399.4 g/mol
InChI Key: XCMNCYXUAHONNL-UHFFFAOYSA-N
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Description

2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a methylphenyl group, and a hexahydroquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzaldehyde with 2H-1,3-benzodioxole-5-carbaldehyde in the presence of an amine catalyst. This is followed by cyclization and subsequent nitrile formation under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE
  • 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLIC ACID

Uniqueness

The uniqueness of 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE lies in its specific structural features, such as the combination of a benzodioxole moiety and a hexahydroquinoline core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-1-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H21N3O3/c1-14-5-2-3-6-17(14)27-18-7-4-8-19(28)23(18)22(16(12-25)24(27)26)15-9-10-20-21(11-15)30-13-29-20/h2-3,5-6,9-11,22H,4,7-8,13,26H2,1H3

InChI Key

XCMNCYXUAHONNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C(C(=C2N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)CCC3

Origin of Product

United States

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